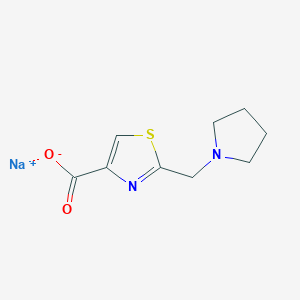![molecular formula C21H22ClFN4O B1397003 4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride CAS No. 1354550-85-8](/img/structure/B1397003.png)
4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[4,3-c]pyridine ring, a benzamide group, and a fluorobenzene ring. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the presence of multiple rings. The exact structure would need to be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzene group could affect its polarity and solubility .Applications De Recherche Scientifique
Molecular Conformations and Hydrogen Bonding
- Molecular Conformations : Research reveals that compounds related to 4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride exhibit varied molecular conformations. For example, 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and its analogs show different molecular shapes and hydrogen bonding patterns, influencing their physical and chemical properties (Sagar et al., 2017).
Structural Stability and Transformation
- Structural Stability : A related study on 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, a compound similar in structure, shows that it exhibits stability in crystal form but instability in solution, leading to various transformation products (Gubaidullin et al., 2014).
Applications in Corrosion Inhibition
- Corrosion Inhibition : Pyrazolopyridine derivatives, closely related to the compound , have been studied for their potential as corrosion inhibitors for metals. This suggests potential industrial applications for similar compounds in protecting materials from corrosion (Dandia et al., 2013).
Potential in Cancer Therapy
- Cancer Therapy : Research indicates that compounds with structural elements similar to 4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride have potential applications in cancer therapy. For instance, derivatives of 3-methoxy-N-phenylbenzamide, which share a similar structure, have been identified as c-MET inhibitors and show promise in treating various cancers (Jiang et al., 2016).
Exploration in Other Therapeutic Areas
- Other Therapeutic Applications : There is also exploration of similar compounds in therapeutic areas such as diabetes treatment and antimicrobial activity. For example, research on fasiglifam, which has a similar structure, has focused on its potential as an agonist for therapeutic intervention in type 2 diabetes (Lukin et al., 2020). Additionally, novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial activities, highlighting the broad scope of potential applications for compounds with similar structures (Al-Ghamdi, 2019).
Propriétés
IUPAC Name |
4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O.ClH/c1-25-20-11-12-23-13-18(20)19(24-25)14-26(17-5-3-2-4-6-17)21(27)15-7-9-16(22)10-8-15;/h2-10,23H,11-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBMVHZMHMSBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride | |
CAS RN |
1354550-85-8 | |
| Record name | Benzamide, 4-fluoro-N-phenyl-N-[(4,5,6,7-tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354550-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1396927.png)

![N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride](/img/structure/B1396932.png)

![[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride](/img/structure/B1396934.png)
![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396935.png)

![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride](/img/structure/B1396939.png)
![1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1396940.png)
![(2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-methylethyl)amine dihydrochloride](/img/structure/B1396941.png)

